2-chloro-6-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 2-chloro-6-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be achieved through a series of cyclization reactions.
Coupling Reactions: The final step involves the coupling of the quinoline derivative with the benzamide moiety, often using Suzuki–Miyaura coupling reactions.
Chemical Reactions Analysis
2-chloro-6-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with different substituents. For example:
2-chloro-6-fluoro-N-(1-methylpropyl)benzamide: This compound has a similar structure but lacks the tetrahydroquinoline moiety.
2-chloro-6-fluoro-N-(2-methylpropyl)benzamide: Another similar compound with slight variations in the alkyl chain.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O2/c1-12(2)11-24-17-8-7-14(10-13(17)6-9-18(24)25)23-20(26)19-15(21)4-3-5-16(19)22/h3-5,7-8,10,12H,6,9,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBQFLWIQJYART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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